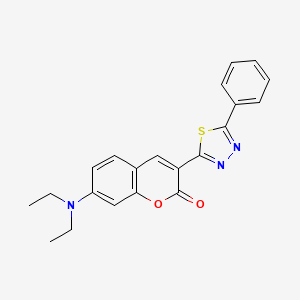
2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone: is a complex organic compound that belongs to the class of benzopyrones Benzopyrones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate phenyl-substituted carboxylic acid under acidic conditions.
Coupling with Benzopyrone: The synthesized thiadiazole is then coupled with a benzopyrone derivative. This step often involves the use of a coupling agent such as phosphorus oxychloride (POCl₃) or dicyclohexylcarbodiimide (DCC).
Introduction of the Diethylamino Group: The final step involves the introduction of the diethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with diethylamine in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The benzopyrone core and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Saturated heterocyclic derivatives.
Substitution: Various substituted benzopyrone and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research due to its structural similarity to naturally occurring bioactive molecules. It can be used as a probe to study enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiadiazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(Diethylamino)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone
- 7-(Diethylamino)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone
- 7-(Diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-benzopyrone
Uniqueness
Compared to similar compounds, 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone stands out due to the presence of the phenyl-substituted thiadiazole ring. This structural feature enhances its ability to participate in π-π stacking interactions, potentially increasing its binding affinity to biological targets. Additionally, the diethylamino group provides increased solubility and bioavailability, making it a more attractive candidate for drug development.
Properties
CAS No. |
62143-26-4 |
|---|---|
Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C21H19N3O2S/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-23-22-19(27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
JBYNUUNOLLCWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


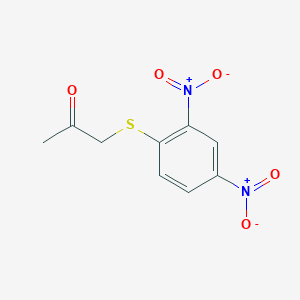
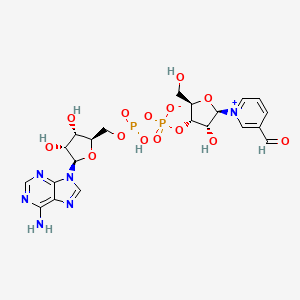
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

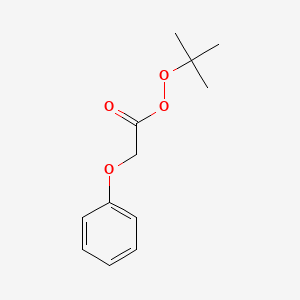
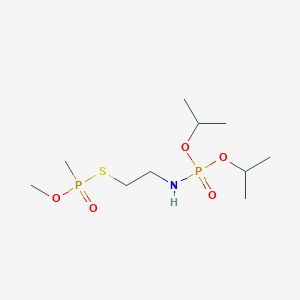
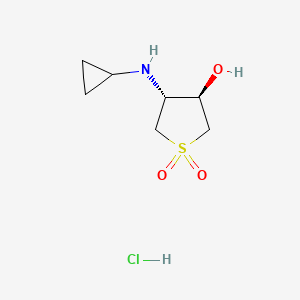

![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
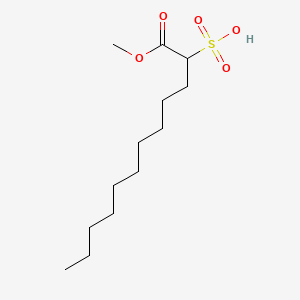
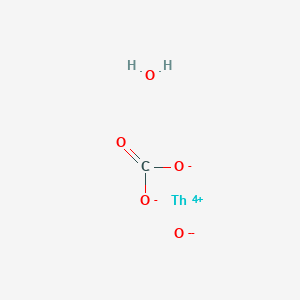
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
